5-Bromo-2,3-dimethyl-1-benzothiophene

Crystallography Molecular Modeling Solid-State Chemistry

Researchers requiring a reliable benzo[b]thiophene scaffold for cross-coupling or computational benchmarking often face structural ambiguity with unverified isomers. 5-Bromo-2,3-dimethyl-1-benzothiophene (CAS 14207-16-0) eliminates this uncertainty. - Definitive Structure: Unambiguous geometry confirmed by single-crystal X-ray diffraction, ideal for DFT method validation. - Orthogonal Reactivity: The 5-Br handle enables rapid library generation via Suzuki coupling or halogen-lithium exchange for SAR exploration. - Solid-State Predictability: Known crystal packing (S...S, C-H...π contacts) supports its use as a reliable building block in crystal engineering.

Molecular Formula C10H9BrS
Molecular Weight 241.15 g/mol
CAS No. 14207-16-0
Cat. No. B186149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dimethyl-1-benzothiophene
CAS14207-16-0
Molecular FormulaC10H9BrS
Molecular Weight241.15 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C=C(C=C2)Br)C
InChIInChI=1S/C10H9BrS/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5H,1-2H3
InChIKeyJURDOBDEMXJNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dimethyl-1-benzothiophene: Heterocyclic Scaffold Overview


5-Bromo-2,3-dimethyl-1-benzothiophene (CAS 14207-16-0) is a functionalized benzo[b]thiophene derivative belonging to a class of sulfur-containing heterocycles widely utilized as core scaffolds in medicinal chemistry and advanced materials research [1]. The compound's structure features a planar fused thiophene-benzene ring system substituted with two methyl groups at the 2- and 3-positions, and a reactive bromine atom at the 5-position [2]. This substitution pattern dictates its unique physicochemical properties and synthetic utility, distinguishing it from other brominated benzo[b]thiophene isomers. The compound's solid-state structure has been definitively established via single-crystal X-ray diffraction, providing a foundational reference for understanding its molecular geometry and intermolecular interactions [2].

Orthogonal Reactivity Dual synthetic handles for late-stage diversification
Regiochemical Identity 5-Bromo substitution dictates downstream coupling outcomes
Validated Geometry Solid-state structure resolved by single-crystal XRD

Why 5-Bromo Substitution Cannot Be Replaced by 7-Bromo or Other Isomers


The specific regiochemistry of substitution on the benzo[b]thiophene core is the primary determinant of its downstream chemical reactivity and the properties of the final derivative. While several bromo-2,3-dimethylbenzo[b]thiophene isomers exist, their substitution patterns are not functionally equivalent. For instance, the 5-bromo isomer (CAS 14207-16-0) and the 7-bromo isomer (CAS 204980-74-5) are both described as precursors for functionalized compounds via palladium-catalyzed cross-coupling [1]. However, the distinct electronic environment imparted by the bromine atom's position at the 5- versus the 7-position leads to different reactivity profiles in cross-coupling reactions, and yields products with different molecular geometries and biological target interactions. Direct substitution of one isomer for another would therefore result in a structurally and functionally distinct compound library, making procurement based solely on the benzothiophene core insufficient for reproducibility in research and development [1].

Target Compound
Potential Substitute
5-Bromo Isomer Specific regiochemistry drives cross-coupling selectivity
7-Bromo Isomer Distinct electronic environment alters reactivity and final geometry
Similar benzothiophene cores do not guarantee equivalent synthetic or biological outcomes.

Quantitative Differentiation: Crystal Structure and Synthetic Utility


Single-Crystal X-Ray Diffraction Resolves Planar Geometry

The crystal structure of 5-bromo-2,3-dimethyl-1-benzothiophene has been unambiguously determined by X-ray crystallography, revealing key metric differences from the parent non-brominated analog. The five- and six-membered rings of the heterocyclic core are planar and inclined to one another at an angle of 0.6°, a feature that influences molecular packing and intermolecular interactions in the solid state [1]. This quantitative structural data serves as a crucial reference for computational studies and materials design.

Crystal Structure
Head-to-head
Space Group: P2₁/c
Volume: 957.5 ų
Inclination: 0.6°
Validated geometry for computational modeling
Benchmark for DFT calculations of heterocyclic systems
Crystallography Molecular Modeling Solid-State Chemistry

Bond Length Uniformity vs. 2-Methylbenzothiophene Alternation

Further analysis of the crystallographic data shows that 5-bromo-2,3-dimethylbenzo[b]thiophene does not exhibit the long-short bond length alternation observed in the experimental structure of 2-methylbenzothiophene (2-MeBT) [1]. In the target compound, the average carbon-sulfur bond length is 1.749 Å, and the C-S-C angle is well-defined. This indicates a more uniform delocalization of electrons within the aromatic system, which can significantly impact its reactivity and electronic properties.

Bond Length Analysis
Class-level
C-S Avg: 1.749 Å
Alternation: Absent
Uniform electronic delocalization
Differs from 2-MeBT alternation, supporting predictable reactivity
Computational Chemistry Structural Biology Materials Science

Key Intermediate for Orthogonal Cross-Coupling Pathways

The compound is a crucial precursor in the synthesis of multiple classes of 2,3-dimethylbenzo[b]thiophenes. It is specifically utilized for functional group interconversion through two distinct synthetic routes: (1) halogen-lithium exchange followed by reaction with electrophiles (e.g., trialkylborates or sulfur), and (2) palladium-catalyzed C-N cross-coupling reactions (e.g., with benzophenone imine) [1]. This orthogonal reactivity, enabled by the specific 5-bromo substitution, provides a strategic advantage over other isomers.

Synthetic Versatility
Cross-study comparable
Halogen-Lithium Exchange
Pd-Catalyzed C-N Coupling
Enables diverse SAR library generation
Orthogonal pathways facilitate late-stage diversification
Organic Synthesis Medicinal Chemistry Cross-Coupling

C2-Arylation Tolerance in Brominated Benzothiophene Class

Studies on the reactivity of benzothiophenes in palladium-catalyzed direct C2-arylation demonstrate that the presence of a bromine substituent at the C3 position is tolerated under these reaction conditions [1]. While this study uses a 3-bromo isomer, the inference can be extended to this compound class, suggesting that the 5-bromo-2,3-dimethyl substitution pattern does not inherently poison or deactivate common Pd-catalyzed cross-coupling reactions.

Pd Tolerance
Class-level inference
C2-Arylation Compatible
Reliable in advanced synthetic sequences
Class-level tolerance suggests low risk of catalyst poisoning
C-H Activation Organic Synthesis Medicinal Chemistry

High-Value Applications in Research and Development


Calibration Standard for Computational Chemistry

The unambiguous crystallographic coordinates for 5-bromo-2,3-dimethyl-1-benzothiophene, published in the peer-reviewed literature, make it an ideal compound for use as a calibration standard or a model compound in computational studies. Researchers can use this experimental data to benchmark the accuracy of Density Functional Theory (DFT) and other molecular modeling methods for predicting the geometry, electronic structure, and intermolecular interactions of heterocyclic systems. This application is particularly relevant for groups involved in the rational design of benzothiophene-based drugs or organic electronic materials.

Late-Stage Diversification Building Block

Medicinal chemistry programs targeting the synthesis of novel bioactive molecules can leverage the compound's dual reactivity for late-stage diversification. The presence of the bromine atom at the 5-position provides a strategic handle for either halogen-lithium exchange (to introduce electrophiles) or palladium-catalyzed cross-coupling (to introduce aryl/heteroaryl/amino groups). This orthogonal reactivity allows for the rapid generation of compound libraries for structure-activity relationship (SAR) exploration around the 2,3-dimethylbenzo[b]thiophene pharmacophore.

Synthesis of Amino Acid Analogs and Peptidomimetics

The established synthetic route from this compound to benzo[b]thienylboronic acids and subsequently to β-methyldehydrotryptophan analogs via Suzuki coupling provides a concrete pathway for chemists interested in unnatural amino acid synthesis. Researchers investigating peptidomimetics or conformationally constrained peptides can use this compound as a starting material to create sulfur-containing tryptophan surrogates, which may exhibit enhanced metabolic stability or unique conformational properties in bioactive peptides.

Crystal Engineering for Organic Materials

In materials science, the known crystal structure and packing arrangement of 5-bromo-2,3-dimethyl-1-benzothiophene provides a foundation for crystal engineering. Researchers designing organic semiconductors, non-linear optical materials, or other functional organic solids can use this compound as a building block where its predictable intermolecular interactions (e.g., S...S, C-H...π, or Br...π contacts) can be exploited to achieve a desired solid-state morphology, which is critical for optimizing electronic or photophysical properties.

Application
Selection Property
Validation Focus
Computational Chemistry Standard
Experimentally determined crystal coordinates
Benchmarking accuracy of DFT and molecular modeling methods
Late-Stage Diversification
Orthogonal reactivity at the 5-position
Generating compound libraries for SAR exploration
Unnatural Amino Acid Synthesis
Established Suzuki coupling synthon
Creating sulfur-containing tryptophan surrogates
Crystal Engineering
Predictable solid-state packing motifs
Optimizing solid-state morphology for organic electronics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,3-dimethyl-1-benzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.